2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid
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Overview
Description
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is a complex organic compound with the molecular formula C12H8O7. It is known for its unique structure, which includes multiple hydroxyl groups and a carboxylic acid group attached to a benzo[7]annulene ring system. This compound is also referred to as purpurogallin carboxylic acid .
Mechanism of Action
Target of Action
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid, also known as Purpurogallin carboxylic acid, is an oxidation product of gallic acid in fermented tea . It has been found to have anti-cancer activity . The primary targets of this compound are cancer cells, specifically breast (MCF7) and lung (A549) cancer cell lines .
Mode of Action
It has been suggested that it exerts its anti-cancer effects by interacting with the cancer cells and inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of growth in breast (MCF7) and lung (A549) cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of these types of cancer.
Action Environment
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549) cells . The compound’s interaction with these cells suggests it may interfere with specific signaling pathways or cellular processes critical for cancer cell survival and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory effects suggest it may alter the expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes involved in critical cellular processes. The compound’s ability to inhibit cancer cell growth may be due to its interaction with proteins that regulate cell cycle progression and apoptosis . Additionally, it may influence gene expression by modulating transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Long-term exposure to the compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the oxidation of gallic acid suggests it may influence pathways related to oxidative stress and cellular redox balance . Understanding these interactions is essential for elucidating the compound’s broader metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within tissues may affect its efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, providing insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid typically involves the oxidation of purpurogallin. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction is carried out under controlled temperature and pH to ensure the selective oxidation of the desired positions on the benzo[7]annulene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming tetrahydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, and bases for esterification and etherification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroxy derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Purpurogallin: A closely related compound with similar antioxidant properties.
Gallic Acid: Another compound with multiple hydroxyl groups and a carboxylic acid group, known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A polyphenolic compound with multiple hydroxyl groups, used in various industrial and medicinal applications.
Uniqueness
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is unique due to its specific ring structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKCCANFAFYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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